![molecular formula C15H16N4O B2982877 (E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one CAS No. 2321331-77-3](/img/structure/B2982877.png)

(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

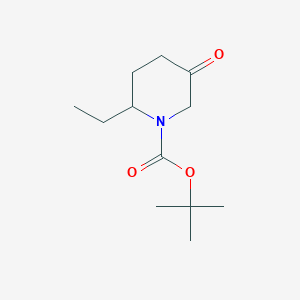

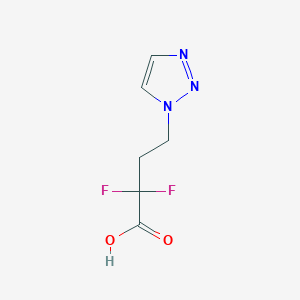

The compound “(E)-3-Phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including a phenyl group, a triazole ring, an azetidine ring, and a prop-2-en-1-one group . Compounds with these functional groups are often synthesized for their potential biological activities .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process involves reacting a terminal alkyne with an azide to form a triazole ring .Applications De Recherche Scientifique

Antifungal Applications

Imidazole derivatives, including triazole-containing compounds, have been shown to be effective against fungal infections. For instance, they have demonstrated strong efficacy against Aspergillus fumigatus , the causative agent of pulmonary aspergillosis . This suggests that our compound could potentially be developed for treating fungal diseases, leveraging its imidazole core for therapeutic effect.

Anticancer Activity

Compounds with an imidazole ring have been synthesized and evaluated for anticancer activity against various cell lines . The triazole moiety, in particular, has been linked to antiproliferative properties, indicating that derivatives like our compound could be explored for their potential to inhibit cancer cell growth.

Antimicrobial Potency

The triazole ring is known for its ability to bind with a variety of enzymes and receptors in biological systems, displaying a wide range of biological activities. This includes antimicrobial properties, where triazole derivatives have been used to combat drug-resistant pathogens . Our compound could be investigated for its efficacy against resistant bacterial strains.

Antiviral Uses

Triazole derivatives have been studied for their antiviral activities, including the inhibition of replication of viruses such as influenza A and herpes simplex virus . This opens up research avenues for our compound to be used in the development of new antiviral drugs.

Anti-inflammatory and Analgesic Effects

The triazole nucleus is present in drugs that exhibit anti-inflammatory and analgesic effects. This suggests that our compound could be researched for its potential use in treating inflammatory conditions and as a pain reliever .

Antiepileptic Properties

Some triazole-containing drugs have been developed to treat epilepsy. Given the structural similarity, there is a possibility that our compound could be synthesized and tested for antiepileptic properties, providing a new option for seizure management .

Antihypertensive Applications

Triazole derivatives have also found use in managing hypertension. The compound could be explored for its potential to act as an antihypertensive agent, contributing to the treatment of high blood pressure .

Antidiabetic Potential

The presence of a triazole ring in antidiabetic drugs suggests that our compound could be investigated for its ability to regulate blood sugar levels, offering a novel approach to diabetes treatment .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include 1,3-diazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various cellular processes.

Mode of Action

It’s known that imidazole derivatives can interact with their targets in several ways, such as inhibiting enzyme activity, modulating receptor function, or disrupting cellular structures . The specific interactions depend on the compound’s chemical structure and the nature of the target.

Biochemical Pathways

Given the wide range of biological activities exhibited by imidazole derivatives , it’s plausible that this compound could affect multiple pathways. These could include pathways related to inflammation, tumor growth, diabetes, allergies, and various infections.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence its absorption and distribution in the body.

Result of Action

Imidazole derivatives have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . These activities suggest that the compound could have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

(E)-3-phenyl-1-[3-(triazol-1-ylmethyl)azetidin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O/c20-15(7-6-13-4-2-1-3-5-13)18-10-14(11-18)12-19-9-8-16-17-19/h1-9,14H,10-12H2/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMJOXDTDWYDQG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)CN3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-[(5-chloro-2-methylphenyl)methyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2982794.png)

![2-{[2-chloro-5-(hydroxymethyl)phenyl]amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2982800.png)

![N-(4-bromo-3-methylphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2982803.png)

![(2E)-7-chloro-2-[(2-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2982806.png)

![2-(4-(N,N-dimethylsulfamoyl)benzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2982807.png)

![N-(5-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2982808.png)

![2-{8-[(butan-2-yl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B2982814.png)

![2-amino-1-(4-fluoro-3-nitrophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2982815.png)